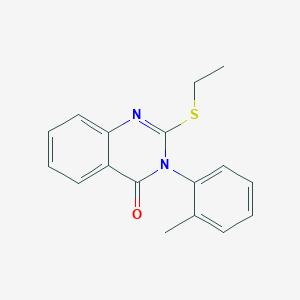

2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C17H16N2OS |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-ethylsulfanyl-3-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C17H16N2OS/c1-3-21-17-18-14-10-6-5-9-13(14)16(20)19(17)15-11-7-4-8-12(15)2/h4-11H,3H2,1-2H3 |

InChI Key |

GJCKNKYMGGSYEF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Formation of 3-(2-Methylphenyl)-2-thioxoquinazolin-4(3H)-one

The synthesis begins with 2-methylaniline as the starting material. Reaction with carbon disulfide (CS₂) and dimethyl sulfate (DMS) in dimethyl sulfoxide (DMSO) generates 3-(2-methylphenyl)-2-thioxoquinazolin-4(3H)-one (Scheme 1).

Reaction Conditions

Mechanism :

Alkylation to Introduce Ethylsulfanyl Group

The thioxoquinazolinone intermediate undergoes alkylation with ethyl bromide (C₂H₅Br) in the presence of potassium carbonate (K₂CO₃).

Reaction Conditions

- Solvent : Acetone

- Base : K₂CO₃ (anhydrous)

- Temperature : Reflux (56°C)

- Time : 6–8 hours

- Yield : 68–72%

Key Consideration :

One-Pot Three-Component Assembly

Reaction Components

This method employs a domino reaction involving:

- Arenediazonium salt derived from 2-methylaniline.

- Nitrile (acetonitrile or propionitrile).

- Bifunctional aniline derivative (e.g., 2-aminobenzamide).

Reaction Conditions

Mechanism :

- Formation of N-arylnitrilium intermediate from the diazonium salt and nitrile.

- Nucleophilic attack by the aniline derivative, followed by cyclization to form the quinazolinone core.

- In situ thiolation using ethyl mercaptan (C₂H₅SH) introduces the ethylsulfanyl group.

Limitations :

Hydrazine-Mediated Substitution

Synthesis of 2-Hydrazino-3-(2-methylphenyl)quinazolin-4(3H)-one

2-Hydrazinoquinazolinone is prepared by treating 3-(2-methylphenyl)-2-methylsulfanylquinazolin-4(3H)-one with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol.

Reaction Conditions

Thiolation with Ethyl Isothiocyanate

The hydrazino intermediate reacts with ethyl isothiocyanate (C₂H₅NCS) to introduce the ethylsulfanyl group.

Reaction Conditions

- Solvent : Dimethylformamide (DMF)

- Catalyst : Anhydrous K₂CO₃

- Temperature : 100°C

- Time : 12 hours

- Yield : 65%

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Multi-Step (Thioxo route) | High purity, scalable | Lengthy reaction time | 68–72% |

| One-Pot Assembly | Fewer steps, metal-free | Moderate yield, side reactions | 55–60% |

| Hydrazine Substitution | Selective functionalization | Requires toxic hydrazine | 65% |

Characterization Data

Spectral Properties

Purity Validation

Challenges and Optimization Strategies

Chemical Reactions Analysis

Condensation of Anthranilamide with Carbonyl Compounds

A method reported in the Royal Society of Chemistry involves reacting anthranilamide (1 mmol) with aldehydes/ketones (1 mmol) in aqueous medium (3 mL water) using graphene oxide (GO) nanosheets (25 mg) and oxone (307 mg) as oxidizing agents . The reaction proceeds at room temperature, with completion monitored by TLC. Post-reaction, crude products are purified via filtration, ethanol dissolution, and crystallization. This approach highlights the role of GO nanosheets as catalysts in facilitating condensation reactions.

Functional Group Transformations

While the synthesis of the ethylsulfanyl group in the target compound is not explicitly detailed in the reviewed sources, related derivatives (e.g., 2-(methylthio)quinazolin-4(3H)-one) suggest that sulfanyl groups are introduced during synthesis via nucleophilic substitution or direct condensation with thioethanol derivatives .

Analytical Characterization

Synthesized compounds are rigorously characterized using spectroscopic and chromatographic techniques:

Biological and Pharmacological Relevance

While the focus is on chemical reactions, studies on analogs highlight the pharmacological potential of quinazolin-4(3H)-ones. For instance, derivatives like 2-(methylthio)quinazolin-4(3H)-one exhibit analgesic activity comparable to aspirin , underscoring the importance of structural modifications in modulating bioactivity.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity: Quinazolinone derivatives have been extensively studied for their potential as anticancer agents. Research has shown that 2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug .

- Antimicrobial Properties: The compound has demonstrated significant antibacterial and antifungal activities. For instance, studies indicate effectiveness against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) suggesting potential clinical applications in treating infections .

2. Mechanism of Action

- The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. The thioether moiety may facilitate nucleophilic attacks on electrophilic centers in target proteins, leading to inhibition or modulation of enzymatic activity .

3. Synthesis and Modification

- Various synthetic methods have been developed to create derivatives of 2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one. These modifications aim to enhance biological activity or alter pharmacokinetic properties, allowing researchers to explore a broader range of therapeutic applications .

Case Studies

1. Antitumor Efficacy

- A study evaluated the anticancer effects of synthesized quinazolinone derivatives on multiple tumor cell lines, demonstrating dose-dependent cytotoxicity. The findings suggest that these compounds could serve as promising candidates for further development in cancer therapy .

2. Antimicrobial Screening

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Effects at Positions 2 and 3

Key Observations :

- Position 2 : Aliphatic thioethers (e.g., ethylsulfanyl) demonstrate superior carbonic anhydrase II (hCA II) inhibition (KI = 6.4–14.2 nM) compared to benzylthio derivatives (KI = 66.5–173.4 nM) . This suggests the target compound may exhibit stronger enzyme inhibitory activity than aromatic thioether analogs.

- Position 3: The 2-methylphenyl group provides steric bulk without strong electron-withdrawing effects, contrasting with electron-deficient groups like 4-fluorophenyl or 4-chlorophenyl in antibacterial compounds (e.g., 9a, 9h) . This may reduce antibacterial potency but improve selectivity for non-bacterial targets.

Pharmacological Activity Comparisons

Analgesic and Anti-inflammatory Activity

- AS3 (): A 2-(1-methylbutylidene)-hydrazino-3-(2-pyridyl) derivative showed anti-inflammatory activity comparable to diclofenac sodium but with lower ulcerogenicity than aspirin . The target compound’s ethylsulfanyl group may further reduce gastrointestinal side effects due to reduced acidity.

- 3-(2-Methylphenyl) analogs ( note): Derivatives with 2-methylphenyl at position 3 exhibited significant analgesic activity, suggesting the target compound may share this profile .

Antimicrobial Activity

Enzyme Inhibition

Key Observations :

- Microwave-assisted synthesis () and eco-friendly solvents like 2-MeTHF improve efficiency and sustainability .

- The ethylsulfanyl group can be introduced via reaction of a 2-mercaptoquinazolinone intermediate with ethyl halides, as described in .

Toxicity and Selectivity

- Ulcerogenicity : Compounds with aliphatic thioethers (e.g., AS2 in ) showed mild ulcerogenic effects compared to aspirin, suggesting the target compound may have a favorable safety profile .

- Cytotoxicity: Derivatives with phenylamino groups () exhibited cancer cell line toxicity, but the target compound’s ethylsulfanyl group may reduce off-target effects due to differing electronic properties .

Biological Activity

2-(Ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is a member of the quinazolinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by an ethylsulfanyl group and a 2-methylphenyl substituent, contributing to its pharmacological potential. The molecular formula for this compound is C17H16N2OS, and it is known for its various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that quinazolinone derivatives, including 2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, exhibit promising cytotoxic effects against various cancer cell lines. A study evaluated the inhibitory activities of related quinazolin-4(3H)-ones against key protein kinases involved in cancer proliferation, such as CDK2, HER2, EGFR, and VEGFR2. Notably, some derivatives displayed IC50 values comparable to established anticancer drugs like imatinib and lapatinib .

Table 1: Cytotoxicity of Quinazolin-4(3H)-ones Against Cancer Cell Lines

| Compound | Target Kinase | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |

| 3i | HER2 | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 |

| 2h | CDK2 | - | - | - |

Antimicrobial Activity

Quinazolinone derivatives have also demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit inhibitory effects against both gram-positive and gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger. The synthesized compounds were evaluated using the plate hole diffusion method, revealing mild to considerable bactericidal and fungicidal activities compared to traditional antibiotics .

Table 2: Antimicrobial Activity of Quinazolinones

| Compound | Microorganism | Activity Level |

|---|---|---|

| Compound A | E. coli | Moderate |

| Compound B | S. aureus | Significant |

| Compound C | C. albicans | Mild |

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives has been highlighted in several studies. Compounds similar to 2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one outperformed indomethacin, a common non-steroidal anti-inflammatory drug (NSAID), in experimental models assessing pain relief and inflammation reduction .

The mechanisms underlying the biological activities of quinazolinones often involve the inhibition of specific enzymes or receptors critical for disease progression:

- Tyrosine Kinase Inhibition : Many quinazolinones function as inhibitors of tyrosine kinases, which play essential roles in cell signaling pathways associated with cancer .

- Antioxidant Properties : Some derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases .

Case Studies

- Cytotoxicity Against MCF-7 Cells : A series of quinazolinones were tested for cytotoxic effects on MCF-7 breast cancer cells, demonstrating significant dose-dependent inhibition of cell viability.

- Antimicrobial Efficacy : A study involving the synthesis of new quinazolinone derivatives showed promising results against resistant bacterial strains, indicating their potential as novel antimicrobial agents.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.